2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide
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Overview
Description
2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. Its unique structure, which includes a thiazole ring, a furan ring, and a difluoromethoxyphenyl group, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.
Substitution: The difluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe the function of specific biological targets.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound’s ability to bind to DNA and RNA can interfere with the replication and transcription processes, further contributing to its anti-cancer effects.
Comparison with Similar Compounds
- 2-((4-(trifluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide
- 2-((4-(methoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide
- 2-((4-(chloromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (difluoromethoxy vs. trifluoromethoxy, methoxy, or chloromethoxy).
- Chemical Properties: The presence of different substituents affects the compound’s electronic properties, reactivity, and solubility.
- Biological Activity: These structural variations can lead to differences in biological activity, such as potency, selectivity, and toxicity. For example, the difluoromethoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a drug candidate.
Properties
IUPAC Name |
2-[4-(difluoromethoxy)anilino]-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3S/c17-15(18)24-11-5-3-10(4-6-11)20-16-21-13(9-25-16)14(22)19-8-12-2-1-7-23-12/h1-7,9,15H,8H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUIFKJTNGREEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.